molecular formula C7H7BrN2O2 B1270525 3-Bromo-4-methyl-5-nitroaniline CAS No. 62827-39-8

3-Bromo-4-methyl-5-nitroaniline

Cat. No. B1270525
CAS RN: 62827-39-8
M. Wt: 231.05 g/mol
InChI Key: FJRVWYCECCQKPB-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-5-nitroaniline” is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .


Synthesis Analysis

The synthesis of nitro compounds like “3-Bromo-4-methyl-5-nitroaniline” can involve several steps . The process typically starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is a meta directing group, meaning that the first step needs to be the nitration .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methyl-5-nitroaniline” is represented by the formula C7H7BrN2O2 . This indicates that the compound consists of seven carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Nitro compounds like “3-Bromo-4-methyl-5-nitroaniline” can undergo various reactions . For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

Synthesis of Organic Compounds

3-Bromo-4-methyl-5-nitroaniline: is a valuable intermediate in the synthesis of complex organic molecules. Its presence in a compound can significantly influence the reactivity of the molecule due to the electron-withdrawing effects of the nitro group and the electron-donating effects of the methyl group. This balance of electronic effects makes it a versatile reagent in creating compounds with specific electronic properties for materials science research .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-4-methyl-5-nitroaniline can be used to synthesize novel compounds with potential medicinal properties. The bromine atom in this compound can undergo further reactions to create a variety of derivatives, which can be screened for biological activity as part of drug discovery programs .

Dye and Pigment Production

The nitroaniline class of compounds, to which 3-Bromo-4-methyl-5-nitroaniline belongs, is known for its application in the production of dyes and pigments. The nitro group can be reduced to an amine, which can then be diazotized and coupled with other compounds to form azo dyes, which are widely used in textile and printing industries .

Material Science

3-Bromo-4-methyl-5-nitroaniline: can be used in material science to modify the surface properties of materials. For instance, it can be used to introduce functional groups onto polymer surfaces, which can alter their interaction with other substances, such as increasing hydrophobicity or enhancing bonding with other materials .

Catalyst Development

This compound can serve as a precursor in the development of catalysts. The bromine atom can be replaced with other functional groups that can act as active sites in catalysis. This is particularly useful in the field of green chemistry, where the development of new and efficient catalysts is crucial for sustainable chemical processes .

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-methyl-5-nitroaniline can be used as a standard or reagent in various chemical analyses. Its distinct spectroscopic properties allow it to be used in UV-Vis spectroscopy as a reference compound, aiding in the identification and quantification of similar compounds .

properties

IUPAC Name

3-bromo-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVWYCECCQKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356557
Record name 3-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitroaniline

CAS RN

62827-39-8
Record name 3-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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